molecular formula C14H14N2O2 B14515020 Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester CAS No. 62642-66-4

Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester

Cat. No.: B14515020
CAS No.: 62642-66-4
M. Wt: 242.27 g/mol
InChI Key: VEDOEEQGVQXXCI-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by the presence of a benzoic acid moiety linked to a pyridinylamino group via a methyl ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. One common method is the use of acid chlorides or acid anhydrides in the presence of methanol and a suitable catalyst. This method is preferred due to its higher efficiency and lower reaction times compared to traditional esterification methods .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Acidic Hydrolysis: Requires an acid catalyst like hydrochloric acid and water.

    Basic Hydrolysis: Uses a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Involves reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Aminolysis: Utilizes ammonia or primary/secondary amines.

Major Products

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with cellular components. The pyridinylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester is unique due to the presence of the pyridinylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62642-66-4

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 4-[(pyridin-2-ylamino)methyl]benzoate

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)12-7-5-11(6-8-12)10-16-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,15,16)

InChI Key

VEDOEEQGVQXXCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=CC=CC=N2

Origin of Product

United States

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